

Application Notes and Protocols for Indocyanine Green (ICG) in Lymphatic Imaging Research

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Compound of Interest						
Compound Name:	Indocyanine Green					
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Indocyanine green** (ICG), a near-infrared (NIR) fluorescent dye, in lymphatic imaging research. The protocols outlined below are synthesized from established methodologies in the field and are intended to serve as a guide for researchers developing and conducting studies involving ICG-based lymphography.

Introduction to ICG in Lymphatic Imaging

Indocyanine green is a water-soluble, protein-binding dye that has been a valuable tool in medical diagnostics for several decades.[1][2] Its application in lymphatic imaging stems from its fluorescent properties in the near-infrared spectrum (peak absorption ~780 nm, peak emission ~830 nm in plasma), which allows for deep tissue penetration of light and real-time visualization of lymphatic vessels and nodes.[3][4] Upon injection into the interstitial space, ICG is rapidly taken up by the lymphatic system, binding to proteins like albumin within the lymph fluid.[1] This allows for the dynamic mapping of lymphatic drainage pathways, identification of sentinel lymph nodes (SLNs), and assessment of lymphatic function and dysfunction.

ICG lymphography is a minimally invasive, radiation-free, and relatively low-cost imaging modality, making it an attractive tool for both preclinical and clinical research. It has shown significant promise in various applications, including:



- Oncology: Sentinel lymph node mapping in various cancers (e.g., breast, gastric, colorectal) to guide surgical resection.
- Lymphedema: Diagnosis, staging, and monitoring of primary and secondary lymphedema by visualizing patterns of lymphatic drainage and dermal backflow.
- Surgical Guidance: Real-time intraoperative visualization of lymphatic vessels to guide procedures like lymphaticovenular anastomosis (LVA).
- Pharmacokinetics: Studying the lymphatic transport and distribution of drugs and nanoparticles.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies utilizing ICG for lymphatic imaging. These values can serve as a starting point for protocol development, but optimization for specific research questions and models is recommended.

Table 1: ICG Concentration and Injection Volume



Application	Subject	ICG Concentrati on	Diluent	Injection Volume	Reference
SLN Mapping (Breast Cancer)	Human	0.5 mM	Sterile Water	1.6 mL	
SLN Mapping (Gastric Cancer)	Human	1.25 mg/mL (from 25mg vial)	20% Albumin or Saline	Not specified	
Lymphedema Assessment	Human	0.5% (5 mg/mL)	Sterile Water	0.3 mL	
Lymphedema Assessment (H&N)	Human	Not specified	Not specified	Not specified	
Lymphatic Function Assessment	Human	0.5% (5 mg/mL)	Sterile Water	0.3 mL	
Preclinical Lymphatic Imaging	Mouse	Not specified	Not specified	Not specified	

Table 2: Imaging Protocols and Timing



Application	Time to Imaging	Imaging Duration	Key Observations	Reference
SLN Mapping (General)	5-10 minutes post-injection	~60 minutes	Visualization of lymphatic channels and SLNs	
Lymphedema Assessment	Immediately post-injection	10-15 minutes to >1 hour	Dermal backflow patterns (splash, stardust, diffuse)	_
Lymphedema Assessment (H&N)	Immediately post-injection	Not specified	Visualization of drainage pathways and dermal backflow	
Quantitative Lymphography	Continuous post- injection	Variable	Measurement of lymph transit time	_
Preclinical Pharmacokinetic S	1, 5, 30 minutes post-injection	Variable	ICG distribution and clearance	_

Experimental Protocols General Protocol for ICG Lymphatic Imaging

This protocol provides a general framework for performing ICG lymphography. Specific parameters should be optimized based on the research question, animal model, or clinical scenario.

Materials:

- Indocyanine green (ICG) powder for injection
- Sterile water for injection or 0.9% saline
- Syringes (e.g., 1 mL tuberculin) and needles (e.g., 30-gauge)

Methodological & Application





- Near-infrared (NIR) fluorescence imaging system with appropriate excitation and emission filters
- Animal handling equipment (if applicable)
- Antiseptic skin preparation materials

Procedure:

- ICG Reconstitution: Prepare the ICG solution according to the manufacturer's instructions, typically by reconstituting the lyophilized powder with sterile water for injection. The final concentration may need to be adjusted based on the specific application (see Table 1). It is important to note that ICG is unstable in aqueous solutions and should be used shortly after preparation.
- Subject Preparation: For animal studies, anesthetize the animal and remove fur from the
 injection and imaging areas. For human studies, position the patient to allow for clear access
 to the injection site and the area to be imaged.
- Injection: Using a fine-gauge needle, inject a small volume of the ICG solution intradermally
 or subcutaneously into the region of interest. Common injection sites include the interdigital
 web spaces of the hand or foot for limb imaging, or peritumorally for sentinel lymph node
 mapping. The injection should be slow and steady to minimize tissue trauma and leakage.
- Image Acquisition: Immediately following injection, begin acquiring fluorescence images
 using the NIR imaging system. The system should be equipped with an excitation light
 source around 760-780 nm and an emission filter to capture fluorescence around 830 nm.
- Dynamic Imaging: Record a dynamic sequence of images to visualize the initial uptake of ICG into the lymphatic vessels and its transport to the draining lymph nodes. This allows for the assessment of lymphatic flow dynamics.
- Static Imaging: Acquire static images at various time points post-injection to document the lymphatic drainage pathways and the location of lymph nodes.
- Data Analysis: Analyze the acquired images to identify lymphatic vessels, sentinel lymph nodes, and any abnormalities in lymphatic drainage, such as dermal backflow. Quantitative



analysis can include measuring the transit time of the dye to specific lymph nodes or quantifying the fluorescence intensity in regions of interest.

Protocol for Quantitative Analysis of Dermal Backflow

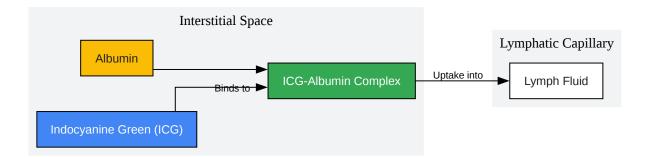
This protocol, adapted from methodologies for lymphedema assessment, focuses on quantifying the extent of dermal backflow.

Procedure:

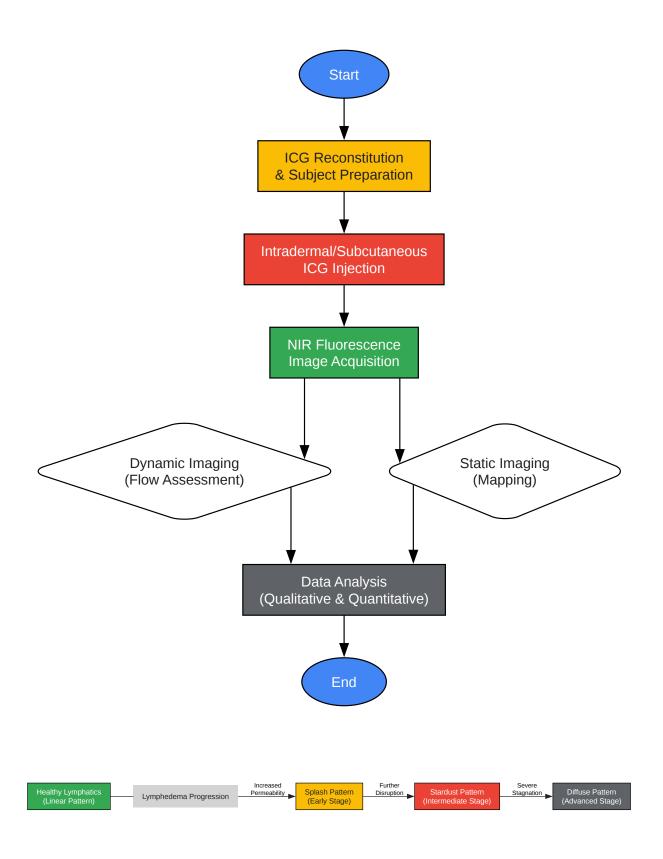
- Image Acquisition: Following the general ICG injection protocol, acquire fluorescence images
 of the affected and unaffected limbs at a standardized time point (e.g., 30 minutes postinjection).
- Image Processing:
 - Use image analysis software (e.g., ImageJ) to process both the 2D photographic and fluorescence images.
 - Create a binary mask of the limb area from the 2D image to define the total area of interest.
 - Threshold the fluorescence image to create a binary mask of the area occupied by the ICG dye.
- Quantification: Calculate the dermal backflow rate as the ratio of the area occupied by the dye to the total area of the limb.
 - Dermal Backflow Rate (%) = (Area of ICG fluorescence / Total limb area) x 100
- Comparison and Staging: Compare the dermal backflow rate between the affected and unaffected limbs. This quantitative measure can be used to assess the severity of lymphedema and monitor treatment response.

Visualizations









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